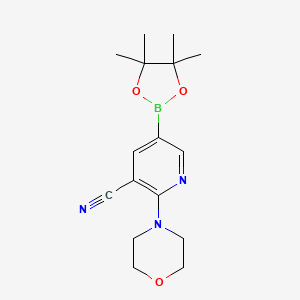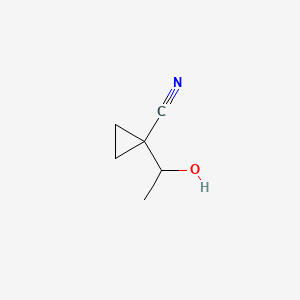
N-((6-Chloropyridazin-3-yl)methyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((6-Chloropyridazin-3-yl)methyl)propan-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPMA and has a molecular formula of C10H13ClN2. In
Wirkmechanismus
The mechanism of action of N-((6-Chloropyridazin-3-yl)methyl)propan-2-amine involves the inhibition of certain enzymes and receptors. For example, it has been found to inhibit the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin and norepinephrine. By inhibiting MAO-A, N-((6-Chloropyridazin-3-yl)methyl)propan-2-amine can increase the levels of these neurotransmitters in the brain, leading to various physiological effects.
Biochemical and Physiological Effects
N-((6-Chloropyridazin-3-yl)methyl)propan-2-amine has been shown to have various biochemical and physiological effects. For example, it has been found to increase the levels of neurotransmitters such as serotonin and norepinephrine in the brain, leading to antidepressant and anxiolytic effects. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-((6-Chloropyridazin-3-yl)methyl)propan-2-amine in lab experiments is its potent and selective inhibition of certain enzymes and receptors. This makes it a promising candidate for drug development and neuroscience research. However, one limitation is that its synthesis method is relatively complex and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the study of N-((6-Chloropyridazin-3-yl)methyl)propan-2-amine. One direction is to further explore its potential applications in drug development, particularly for the treatment of neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail, particularly its interactions with specific enzymes and receptors. Additionally, further research is needed to optimize its synthesis method and develop more efficient and cost-effective methods for its production.
Conclusion
In conclusion, N-((6-Chloropyridazin-3-yl)methyl)propan-2-amine is a promising chemical compound with potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience research. Its potent and selective inhibition of certain enzymes and receptors makes it a promising candidate for drug development, and its neuroprotective effects make it a potential treatment for neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and optimize its synthesis method.
Synthesemethoden
The synthesis of N-((6-Chloropyridazin-3-yl)methyl)propan-2-amine involves the reaction between 6-chloropyridazine and 2-amino-2-methyl-1-propanol. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The yield of the reaction is typically around 70%.
Wissenschaftliche Forschungsanwendungen
N-((6-Chloropyridazin-3-yl)methyl)propan-2-amine has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience research. It has been found to exhibit potent and selective inhibition of certain enzymes and receptors, making it a promising candidate for drug development. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[(6-chloropyridazin-3-yl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-6(2)10-5-7-3-4-8(9)12-11-7/h3-4,6,10H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSHTBIIWRIEDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=NN=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693754 |
Source


|
| Record name | N-[(6-Chloropyridazin-3-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1289386-36-2 |
Source


|
| Record name | N-[(6-Chloropyridazin-3-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(3,3'-Dimethoxy[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B577644.png)




![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B577653.png)


